molecular formula C34H40N4O6 B589090 N-[2-Ethoxy-d5-1-[[2'-[(hydroxyamino)methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl CAS No. 1795131-16-6

N-[2-Ethoxy-d5-1-[[2'-[(hydroxyamino)methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl

Cat. No. B589090
M. Wt: 605.747
InChI Key: ZOGAICCHSUSCBX-BBWXTLFWSA-N
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Description

N-[2-Ethoxy-d5-1-[[2'-[(hydroxyamino)methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl is a useful research compound. Its molecular formula is C34H40N4O6 and its molecular weight is 605.747. The purity is usually 95%.
BenchChem offers high-quality N-[2-Ethoxy-d5-1-[[2'-[(hydroxyamino)methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-Ethoxy-d5-1-[[2'-[(hydroxyamino)methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of N-[2-Ethoxy-d5-1-[[2'-[(hydroxyamino)methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl involves the reaction of 2-ethoxy-d5-1H-benzimidazole-7-carboxylic acid with 2'-[(hydroxyamino)methyl][1,1'-biphenyl]-4-methanol in the presence of a coupling agent. The resulting intermediate is then reacted with a carboxylic acid derivative to obtain the final product.

Starting Materials
2-ethoxy-d5-1H-benzimidazole-7-carboxylic acid, 2'-[(hydroxyamino)methyl][1,1'-biphenyl]-4-methanol, Coupling agent, Carboxylic acid derivative

Reaction
Step 1: In a reaction vessel, add 2-ethoxy-d5-1H-benzimidazole-7-carboxylic acid and 2'-[(hydroxyamino)methyl][1,1'-biphenyl]-4-methanol in the presence of a coupling agent., Step 2: Stir the reaction mixture at room temperature for a specific time to allow the coupling reaction to occur., Step 3: After completion of the reaction, purify the intermediate product by column chromatography., Step 4: In a separate reaction vessel, add the purified intermediate product and a carboxylic acid derivative., Step 5: Stir the reaction mixture at room temperature for a specific time to allow the reaction to occur., Step 6: After completion of the reaction, purify the final product by column chromatography.

properties

CAS RN

1795131-16-6

Product Name

N-[2-Ethoxy-d5-1-[[2'-[(hydroxyamino)methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl

Molecular Formula

C34H40N4O6

Molecular Weight

605.747

IUPAC Name

methyl 3-[[4-[2-[N/'-(2-ethylhexoxycarbonyl)-N-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate

InChI

InChI=1S/C34H40N4O6/c1-5-8-12-23(6-2)22-44-34(40)36-31(37-41)27-14-10-9-13-26(27)25-19-17-24(18-20-25)21-38-30-28(32(39)42-4)15-11-16-29(30)35-33(38)43-7-3/h9-11,13-20,23,41H,5-8,12,21-22H2,1-4H3,(H,36,37,40)/i3D3,7D2

InChI Key

ZOGAICCHSUSCBX-BBWXTLFWSA-N

SMILES

CCCCC(CC)COC(=O)N=C(C1=CC=CC=C1C2=CC=C(C=C2)CN3C4=C(C=CC=C4N=C3OCC)C(=O)OC)NO

Origin of Product

United States

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